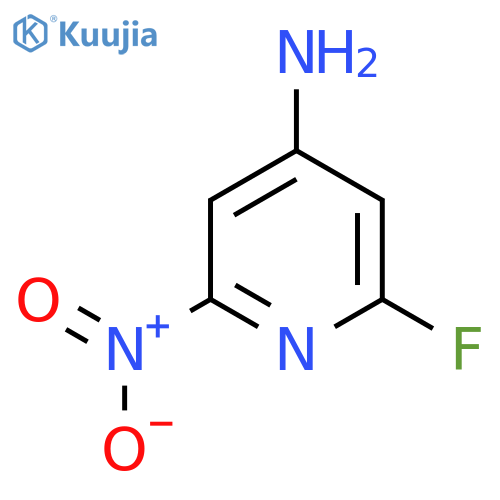Cas no 1807014-06-7 (4-Amino-2-fluoro-6-nitropyridine)

1807014-06-7 structure
商品名:4-Amino-2-fluoro-6-nitropyridine
CAS番号:1807014-06-7
MF:C5H4FN3O2
メガワット:157.102563858032
CID:4803465
4-Amino-2-fluoro-6-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-fluoro-6-nitropyridine
-
- インチ: 1S/C5H4FN3O2/c6-4-1-3(7)2-5(8-4)9(10)11/h1-2H,(H2,7,8)
- InChIKey: SXGNALHAHPXMTH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC([N+](=O)[O-])=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 84.7
4-Amino-2-fluoro-6-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015520-250mg |
4-Amino-2-fluoro-6-nitropyridine |
1807014-06-7 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029015520-1g |
4-Amino-2-fluoro-6-nitropyridine |
1807014-06-7 | 95% | 1g |
$3,097.65 | 2022-03-31 |
4-Amino-2-fluoro-6-nitropyridine 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1807014-06-7 (4-Amino-2-fluoro-6-nitropyridine) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
